新棘菌素 B

描述

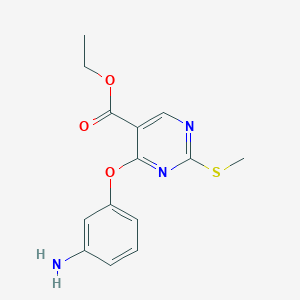

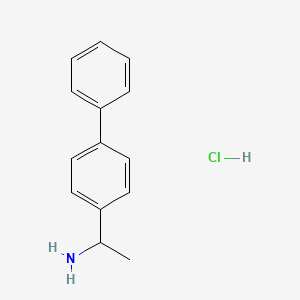

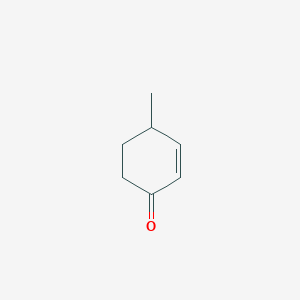

Neoechinulins are diketopiperazine type indole alkaloids that demonstrate various pharmacological properties . Neoechinulin B, in particular, has been identified as a potential antiviral drug against hepatitis C virus . It has been isolated from various fungal sources like Aspergillus sp., Xylaria euglossa, Eurotium cristatum, Microsporum sp., etc .

Synthesis Analysis

A two-step synthesis of the diketopiperazine scaffold of neoechinulin B was achieved by the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with aldehydes, followed by the treatment of the resultant coupling products with tetra-n-butylammonium fluoride . Neoechinulin B and its 16 derivatives were prepared using this method .Molecular Structure Analysis

Neoechinulin B is a prenylated indole diketopiperazine alkaloid . The exomethylene moiety on the diketopiperazine ring is important for its antiviral activities .Chemical Reactions Analysis

The antiviral evaluation of neoechinulin B and its derivatives revealed that they exhibited both anti-HCV and anti-severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) activities .科学研究应用

抗炎特性

新棘菌素 B 表现出显着的抗炎作用。一项针对脂多糖 (LPS) 刺激的 RAW264.7 巨噬细胞的研究发现,this compound 在一定浓度下影响细胞活力,但在较低剂量下对一氧化氮产生的抑制作用与新棘菌素 A 相似。这表明其通过调节 NF-κB 和 p38 MAPK 等途径在治疗炎症性疾病中具有潜力 (Kim et al., 2013).

抗病毒活性

This compound 已证明对包括耐药变异株在内的多种流感病毒株具有有效的抑制作用。其机制涉及与病毒血凝素的结合,从而破坏病毒与宿主细胞的相互作用。这将this compound 定位为开发新型流感病毒抑制剂的潜在先导化合物 (Chen et al., 2015).

神经保护作用

This compound 在神经保护中显示出前景,特别是在神经退行性疾病的背景下。一项针对阿尔茨海默病的研究发现,与this compound 密切相关的 A 型新棘菌素减弱了淀粉样蛋白-β 寡聚体诱导的小胶质细胞活化,表明在神经炎症和神经退行性疾病中具有潜在的治疗应用 (Dewapriya et al., 2013).

抗癌潜力

This compound 和相关化合物已显示出抗癌活性。一项针对人宫颈癌 HeLa 细胞的研究表明,结构与this compound 相似的 A 型新棘菌素通过涉及调节 p53、Bax、Bcl-2 和 caspase 等关键蛋白的机制诱导细胞凋亡。这突出了新棘菌素化合物在癌症治疗中的潜力 (Wijesekara et al., 2013).

肝 X 受体拮抗作用

This compound 已被确定为肝 X 受体 (LXR) 的抑制剂,最初是通过丙型肝炎病毒细胞培养系统发现的。这一特性可能具有更广泛的意义,因为 LXR 参与各种生物过程,包括脂质代谢和病毒复制。this compound 抑制 LXR 介导的转录表明其在调节这些过程中的潜力 (Nakajima et al., 2016).

作用机制

Neoechinulin B shows antiviral activities against hepatitis C virus (HCV) via the inactivation of the liver X receptors (LXRs) and the resultant disruption of double-membrane vesicles . It also binds to influenza envelope hemagglutinin, disrupting its interaction with the sialic acid receptor and the attachment of viruses to host cells .

安全和危害

Toxicological and clinical trials are needed in the future to improve the phyto-pharmacological profile of neoechinulins . Neoechinulin B has been reported to suppress liver X receptor (LXR)-mediated transcription, disrupt double-membrane or multi-membrane vesicles blocking the HCV replication, and alter lipid metabolism .

未来方向

The recent data can be used to create a basis for the discovery of new neoechinulin-based drugs and their analogues in the near future . Some derivatives of neoechinulin B showed anti-HCV activity with minimal cell toxicity, while others showed anti-SARS-CoV-2 . This suggests that neoechinulin B and its derivatives are potential broad-spectrum antiviral drugs .

属性

IUPAC Name |

(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-10,21H,1-2H2,3-4H3,(H,20,24)(H,22,23)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVVEKSVCAGUTP-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=C)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)NC(=C)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)

![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)

![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)

methanone](/img/structure/B3144407.png)